Methyl 3-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-3-oxopropyl}-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
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Properties
CAS No. |
946354-04-7 |
|---|---|
Molecular Formula |
C21H19N3O6S |
Molecular Weight |
441.46 |
IUPAC Name |
methyl 3-[3-(1,3-benzodioxol-5-ylmethylamino)-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C21H19N3O6S/c1-28-20(27)13-3-4-14-15(9-13)23-21(31)24(19(14)26)7-6-18(25)22-10-12-2-5-16-17(8-12)30-11-29-16/h2-5,8-9H,6-7,10-11H2,1H3,(H,22,25)(H,23,31) |
InChI Key |
ANADHYJBNXHSTF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCC3=CC4=C(C=C3)OCO4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Methyl 3-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-3-oxopropyl}-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (commonly referred to as the compound) is a synthetic derivative belonging to the quinazoline family. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a tetrahydroquinazoline core with various substituents that contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily including:
- Anticancer Activity : Several studies have demonstrated its potential in inhibiting cancer cell proliferation.
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains.
- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in cancer progression.
Anticancer Activity
A notable study conducted by Fayad et al. (2019) explored the anticancer properties of various compounds through screening on multicellular spheroids. The findings indicated that the compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study: Anticancer Efficacy
In a controlled laboratory setting, this compound was tested against the following cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Induction of apoptosis |
| A549 (Lung) | 8.2 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 12.0 | Inhibition of topoisomerase II |
Antimicrobial Activity
The antimicrobial efficacy of the compound was evaluated against both Gram-positive and Gram-negative bacteria. The results indicated a broad-spectrum activity, particularly effective against Staphylococcus aureus and Escherichia coli.
Antimicrobial Efficacy Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 μg/mL |
| Escherichia coli | 20 μg/mL |
| Candida albicans | 25 μg/mL |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as topoisomerases which are crucial for DNA replication and transcription.
- Induction of Oxidative Stress : It can induce reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.
Q & A
Q. What are the key synthetic steps and critical reaction conditions for optimizing the synthesis of this compound?
The synthesis involves multi-step organic reactions, including:
- Amide bond formation : Coupling the benzodioxolylmethylamine moiety to the quinazoline core using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions .
- Cyclization : Palladium-catalyzed reductive cyclization (e.g., using formic acid derivatives as CO surrogates) to construct the tetrahydroquinazoline scaffold. Temperature control (60–80°C) and solvent selection (DMF or toluene) are critical to avoid side products .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for isolating high-purity product .
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological approaches include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and stereochemistry. For example, the thioxo group at position 2 generates distinct deshielded proton signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and detect isotopic patterns (e.g., sulfur-34) .
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm, ensuring >95% purity for biological assays .
Q. What safety protocols are essential during handling and disposal?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact, as thiourea derivatives may exhibit toxicity .
- Waste Management : Segregate organic waste containing sulfur or aromatic rings for incineration by licensed facilities to avoid environmental contamination .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., anti-inflammatory vs. cytotoxic effects) be resolved?
- Dose-Response Studies : Conduct in vitro assays (e.g., COX-2 inhibition for anti-inflammatory activity vs. MTT assays for cytotoxicity) across a concentration range (1 nM–100 µM) to identify therapeutic windows .
- Target Selectivity Profiling : Use kinase inhibition panels or proteomics to distinguish off-target effects. For example, benzodioxole derivatives may interact with both MAPK and PI3K pathways, requiring pathway-specific inhibitors as controls .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to quinazoline-recognizing targets (e.g., dihydrofolate reductase). Pay attention to the thioxo group’s role in hydrogen bonding .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes, focusing on the benzodioxole moiety’s conformational flexibility .
Q. How can catalytic systems be optimized for large-scale synthesis?
- Catalyst Screening : Test Pd/C, Pd(OAc), or CuI for reductive cyclization efficiency. For example, Pd/C in DMF at 70°C may improve yield by 15–20% compared to Cu-based catalysts .
- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF vs. acetonitrile) to balance reaction rate and byproduct formation. Microwave-assisted synthesis can reduce reaction time by 50% .
Q. What strategies guide structure-activity relationship (SAR) studies for this compound?
- Analog Synthesis : Modify the benzodioxole or thioxo group (e.g., replace with carbonyl or methylene) to assess impact on bioactivity .
- Pharmacophore Mapping : Use MOE or Discovery Studio to identify critical functional groups (e.g., the 4-oxo group’s role in hydrogen bonding) .
Key Data for Experimental Design
| Parameter | Example Values/Techniques | Reference |
|---|---|---|
| Optimal Reaction Temperature | 60–80°C (cyclization step) | |
| HPLC Purity Threshold | >95% (C18 column, 254 nm) | |
| Cytotoxicity Assay Range | 1 nM–100 µM (MTT assay) | |
| Catalytic Efficiency (Pd/C) | 80–85% yield (DMF, 70°C) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
